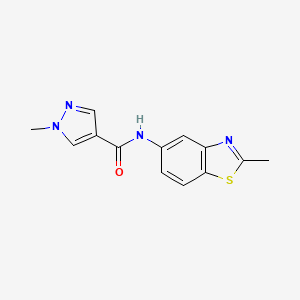

1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-8-15-11-5-10(3-4-12(11)19-8)16-13(18)9-6-14-17(2)7-9/h3-7H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQXESIMAMYMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the benzothiazole moiety: This step involves the coupling of the pyrazole intermediate with a benzothiazole derivative, often using a coupling reagent such as EDCI or DCC.

Methylation and carboxamide formation: The final steps include methylation of the pyrazole ring and formation of the carboxamide group through reaction with an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or benzothiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents or organometallic compounds under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fungicidal Pyrazole-4-carboxamides

Fluxapyroxad (3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide) is a widely used fungicide. Key differences include:

- Substituents : Fluxapyroxad has a difluoromethyl group at the pyrazole 3-position and a trifluorobiphenyl group on the carboxamide, enhancing lipophilicity and fungal membrane penetration .

BASF 700 F (3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide) shares structural similarity but differs in biphenyl substitution patterns, affecting binding to fungal succinate dehydrogenase (SDH) enzymes .

| Compound | Molecular Formula | Substituents (Pyrazole/Carboxamide) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| Target Compound | C₁₄H₁₃N₃O₂S | 1-methyl; 2-methyl-benzothiazol-5-yl | Not reported | Under investigation |

| Fluxapyroxad | C₁₈H₁₂F₅N₃O | 3-difluoromethyl; trifluorobiphenyl | Not reported | Agricultural fungicide |

| BASF 700 F | C₁₈H₁₂F₅N₃O | 3-difluoromethyl; trifluorobiphenyl | Not reported | Agricultural fungicide |

Benzothiazole-Containing Analogs

Compared to the target compound, this derivative’s polar groups (azetidine, morpholine) may improve bioavailability for pharmaceutical use .

2-(2-methyl-1,3-benzothiazol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () replaces the pyrazole with a pyrido-pyrimidinone core, indicating divergent biological targets (e.g., anticancer or antiviral activity) .

Pyrazole-4-carboxamides with Aryl Substituents

Compounds 3a–3p () feature chloro-, cyano-, and aryl-substituted pyrazoles. For example:

- Physical Properties: Melting points range from 123–183°C, higher than typical for non-halogenated analogs due to increased molecular symmetry .

Biological Activity

1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H12N4OS |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | This compound |

| Purity | ≥95% |

Antimicrobial Activity

Research has indicated that compounds containing the pyrazole and benzothiazole moieties exhibit significant antimicrobial properties. For example, derivatives of benzothiazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the pyrazole ring is believed to enhance this activity through mechanisms that disrupt bacterial cell wall synthesis or inhibit essential enzymes.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases . The anti-inflammatory mechanism is often linked to the modulation of signaling pathways involved in inflammation, such as NF-kB .

Cytotoxicity and Cancer Research

In cancer research, pyrazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have shown promising IC50 values in the low micromolar range against human cancer cell lines . This suggests that this compound may also possess anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations include:

- Substituents on the Pyrazole Ring : Variations in substituents can significantly alter potency and selectivity against specific biological targets.

- Benzothiazole Moiety : The presence of the benzothiazole group is critical for enhancing bioactivity, likely due to its ability to engage in π-stacking interactions with biological macromolecules .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Study : A study demonstrated that a pyrazole-benzothiazole derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antibacterial activity .

- Anti-inflammatory Research : In vitro assays revealed that a similar compound reduced IL-6 production by 70% at a concentration of 10 µM, showcasing its potential as an anti-inflammatory agent .

- Cancer Cell Line Testing : A derivative was tested against the HeLa cell line, showing an IC50 value of 15 µM, suggesting moderate cytotoxicity and potential for further development as an anticancer agent .

Q & A

Q. What synthetic methodologies are effective for synthesizing 1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-4-carboxamide, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves coupling a pyrazole-4-carboxylic acid derivative with a 2-methyl-1,3-benzothiazol-5-amine precursor. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or CDI in anhydrous DMF or THF under nitrogen .

- Solvent and temperature control : Reactions in DMF at 60–80°C for 6–12 hours improve coupling efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the pyrazole and benzothiazole moieties. Key peaks include:

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error.

- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>98%) .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

- Kinetic Solubility : Shake-flask method in PBS (pH 7.4) at 25°C, analyzed via UV-Vis spectroscopy .

- Stability Studies :

Advanced Research Questions

Q. What strategies can be employed to elucidate the compound’s mechanism of action and molecular targets?

Methodological Answer:

Q. How can researchers resolve contradictions in bioactivity data across different assay systems (e.g., in vitro vs. in vivo)?

Methodological Answer:

- Orthogonal Assays : Validate hits using unrelated techniques (e.g., SPR for binding affinity vs. cellular viability assays) .

- Metabolite Profiling : Identify active metabolites via LC-HRMS in plasma/tissue homogenates .

- Protein Binding Corrections : Adjust IC values using equilibrium dialysis to account for plasma protein binding .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) and optimizing potency?

Methodological Answer:

- 3D-QSAR Modeling : Use CoMFA or CoMSIA on a dataset of analogs to identify critical substituents (e.g., benzothiazole methyl group enhances target binding) .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for virtual analogs using molecular dynamics simulations .

- ADMET Prediction : Employ tools like SwissADME or ADMET Predictor™ to optimize logP, CYP inhibition, and permeability .

Q. How can researchers design analogs to mitigate off-target effects while retaining potency?

Methodological Answer:

- Selectivity Screening : Profile analogs against panels of related targets (e.g., kinase panels for off-target inhibition) .

- Proteolysis-Targeting Chimeras (PROTACs) : Attach E3 ligase ligands to redirect activity to specific degradation pathways .

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance selectivity via tissue-specific activation .

Q. What experimental models are suitable for evaluating in vivo efficacy and toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.